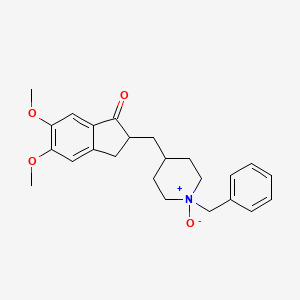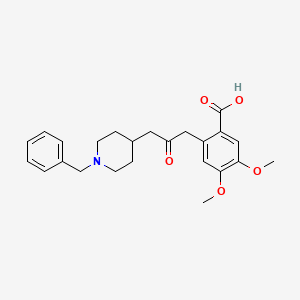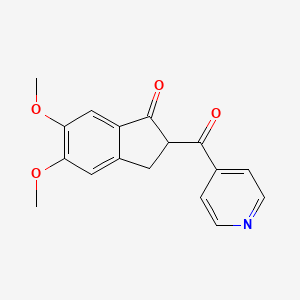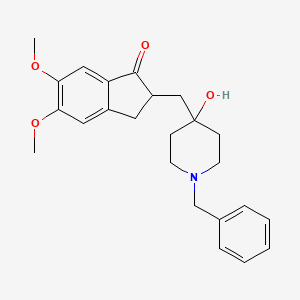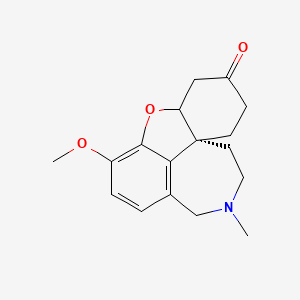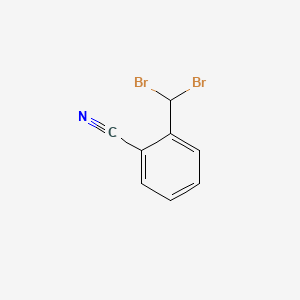
Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Efavirenz impurity, also known as (S)-6-Chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is related to Efavirenz . It is recognized as a vital entity in the research of biomedical sciences, holding substantial significance . It finds utility in the fractional supervision and exploration endeavors pertaining to Efavirenz, an antiviral compound enlisted in the study against HIV/AIDS .
Synthesis Analysis
The Efavirenz impurity is being developed by various R&D teams using organic synthesis and analytical techniques . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Efavirenz and its related formulations . Moreover, it is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .Molecular Structure Analysis
The molecular formula of the Efavirenz impurity is C14H11ClF3NO2 . The molecular weight is 317.7 . The InChI representation is InChI=1S/C14H9ClF3NO2/c1-8(2)5-6-13(14(16,17)18)10-7-9(15)3-4-11(10)19-12(20)21-13/h3-4,7H,1H2,2H3,(H,19,20)/t13-/m0/s1 .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Efavirenz is known for its marked pharmacokinetic variability, which is largely attributed to intense hepatic metabolism. It acts as a potent inducer, affecting the plasma concentrations that are predictive of viral response and associated with central nervous system (CNS) side effects. Studies have shown that certain genotypes, specifically the 516G > T mutation (CYP2B6*6 allele), are associated with significantly greater plasma exposure to Efavirenz, suggesting a genetic predisposition to its metabolism and related toxicities (Solas & Gagnieu, 2011).
Efficacy in Treatment Regimens
Efavirenz is a cornerstone in antiretroviral therapy, offering high efficacy as part of three-drug regimens. Its once-daily dosing and pediatric-friendly formulations have made it a preferred choice in treating children over the age of 3 years and adults alike. However, the use of Efavirenz is limited during the first trimester of pregnancy due to the risk of neural tube defects, highlighting the importance of understanding its safety profile and impurities (Larru, Eby, & Lowenthal, 2014).
Safety and CNS Toxicity
The neuropsychiatric side effects (NPSEs) associated with Efavirenz, such as dizziness, insomnia, and impaired concentration, pose significant challenges for adherence and treatment success. These effects are thought to be influenced by Efavirenz plasma levels and genetic polymorphisms, underscoring the complexity of its therapeutic application and the importance of understanding its impurities and their impacts (Gaida, Truter, & Grobler, 2015).
Drug Interactions
Efavirenz's interactions with other medications, notably rifampicin, a key antituberculosis drug, illustrate the challenges in managing co-infections such as HIV and tuberculosis. The induction effects of rifampicin on the metabolism of Efavirenz highlight the need for careful consideration of dosing and potential adjustments to optimize therapy outcomes (Maartens, Boffito, & Flexner, 2017).
Orientations Futures
Propriétés
Numéro CAS |
1627575-36-3 |
|---|---|
Nom du produit |
Efavirenz impurity (6-chloro-4-(pent-1-ynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one) |
Formule moléculaire |
C14H11ClF3NO2 |
Poids moléculaire |
317.7 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



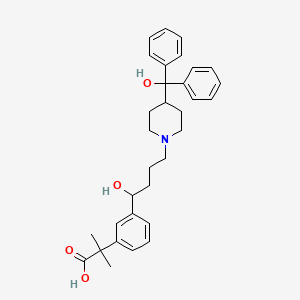
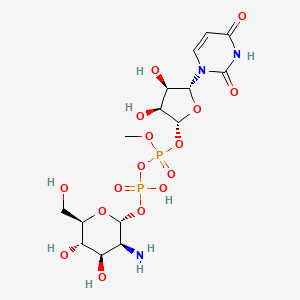
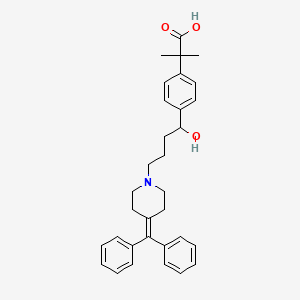
![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)
